molecular formula C17H16ClNO3 B13978478 (10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid

(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid

Cat. No.: B13978478
M. Wt: 317.8 g/mol
InChI Key: CDCWWLYYNIFTQA-BBRMVZONSA-N
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Description

Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a dibenzoxepin core, a carboxylic acid group, and a chloro-substituted dihydro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methylamino groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant activity may involve the inhibition of neurotransmitter reuptake, while its antipsychotic effects could be due to receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylamino groups, in particular, enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(5R,6R)-3-chloro-5-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-6-carboxylic acid

InChI

InChI=1S/C17H16ClNO3/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m0/s1

InChI Key

CDCWWLYYNIFTQA-BBRMVZONSA-N

Isomeric SMILES

CNC[C@@H]1[C@H](C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O

Canonical SMILES

CNCC1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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